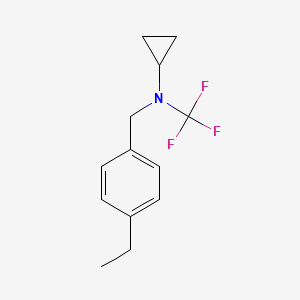
1,2-Hydrazinedicarboxylic acid, monoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxylic acid, monoethyl ester: is an organic compound with the molecular formula C4H8N2O4. It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups and one ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester can be synthesized through the reaction of hydrazine with ethyl chloroformate under controlled conditions. The reaction typically involves the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrazine to a solution of ethyl chloroformate in an organic solvent such as dichloromethane. The reaction mixture is then stirred and maintained at a low temperature to ensure complete reaction. The product is isolated by filtration and purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazine derivatives.
Reduction: It can be reduced to form hydrazine and its derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Products include hydrazine derivatives with higher oxidation states.
Reduction: Products include hydrazine and its simpler derivatives.
Substitution: Products include esters with different functional groups replacing the ethyl group.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxylic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, monoethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydrazine moiety, allowing it to participate in nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with two ethyl ester groups.
1,2-Hydrazinedicarboxylic acid, bis(1,1-dimethylethyl) ester: Contains two tert-butyl ester groups.
1,2-Hydrazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester: Contains a fluorenylmethyl ester group.
Comparison: 1,2-Hydrazinedicarboxylic acid, monoethyl ester is unique due to the presence of one ethyl ester group, which provides distinct reactivity compared to its diethyl and bis(1,1-dimethylethyl) counterparts. The monoethyl ester allows for selective reactions that are not possible with the fully esterified derivatives. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Propiedades
Número CAS |
60913-86-2 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
(ethoxycarbonylamino)carbamic acid |
InChI |
InChI=1S/C4H8N2O4/c1-2-10-4(9)6-5-3(7)8/h5H,2H2,1H3,(H,6,9)(H,7,8) |
Clave InChI |
LWURSGKCPWOEST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)

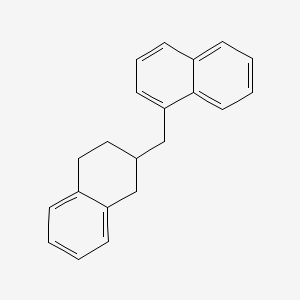
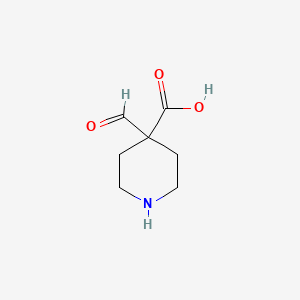
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
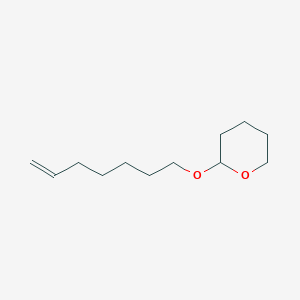
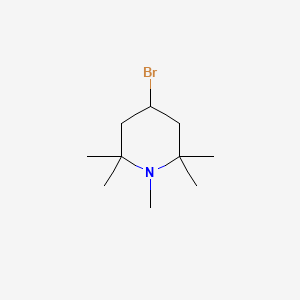
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
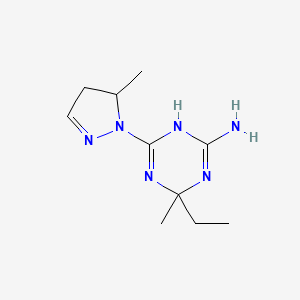
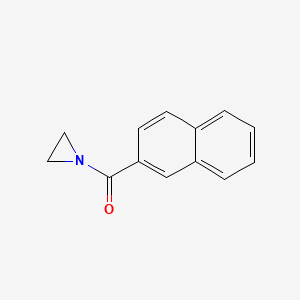
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
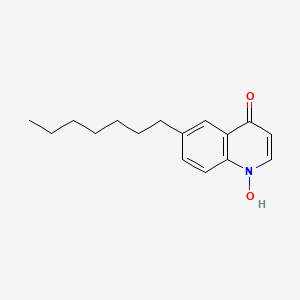
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
